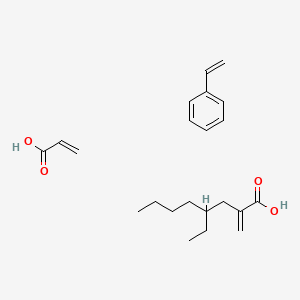
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C24H44O4. It is a type of ester derived from cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of plastic materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate typically involves the esterification of cyclohexane-1,3-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The water produced during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified through distillation or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized products.
Substitution: The ester groups can participate in substitution reactions with nucleophiles, leading to the formation of new ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed
Hydrolysis: Cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: New ester derivatives depending on the nucleophile used.
科学研究应用
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate has various applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and plastics.
Biology: Studied for its potential effects on biological systems and its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of polymers.
Industry: Utilized in the manufacturing of flexible PVC products, coatings, and adhesives.
作用机制
The mechanism by which bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. The compound may also interact with biological membranes, affecting their fluidity and permeability.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another commonly used plasticizer with similar properties but different chemical structure.
Bis(2-ethylhexyl) adipate (DEHA): A plasticizer with a similar ester structure but derived from adipic acid.
Diisononyl phthalate (DINP): A phthalate plasticizer with a different alkyl chain structure.
Uniqueness
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate is unique due to its cyclohexane-based structure, which imparts different physical and chemical properties compared to phthalate-based plasticizers. It offers a balance of flexibility and durability, making it suitable for specific applications where other plasticizers may not perform as well.
属性
CAS 编号 |
22995-53-5 |
|---|---|
分子式 |
C24H44O4 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C24H44O4/c1-5-9-12-19(7-3)17-27-23(25)21-14-11-15-22(16-21)24(26)28-18-20(8-4)13-10-6-2/h19-22H,5-18H2,1-4H3 |
InChI 键 |
BFNQYORFBJZBBT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC(=O)C1CCCC(C1)C(=O)OCC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



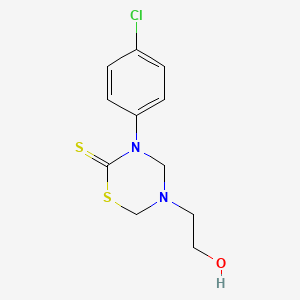
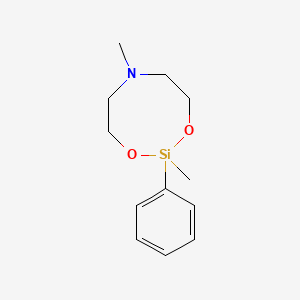

![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

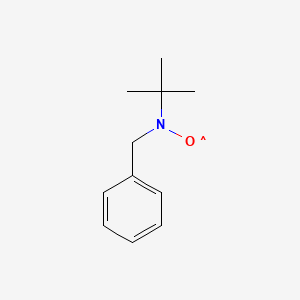

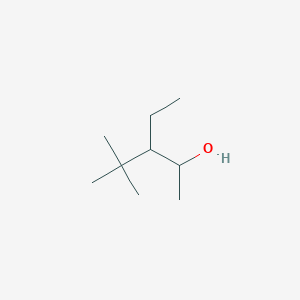
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
